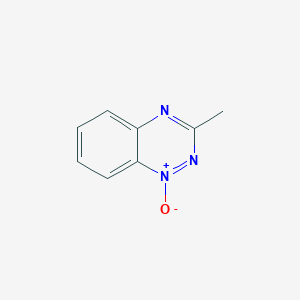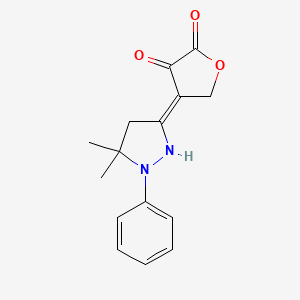
4-(4,5-Dihydro-5,5-dimethyl-1-phenyl-1H-pyrazol-3-yl)-3-hydroxy-2(5H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,5-Dihydro-5,5-dimethyl-1-phenyl-1H-pyrazol-3-yl)-3-hydroxy-2(5H)-furanone is a synthetic organic compound It features a pyrazole ring fused with a furanone structure, which is further substituted with a phenyl group and hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dihydro-5,5-dimethyl-1-phenyl-1H-pyrazol-3-yl)-3-hydroxy-2(5H)-furanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a diketone.
Cyclization to form the furanone ring: This step might involve the use of an appropriate acid catalyst under reflux conditions.
Substitution reactions: Introduction of the phenyl group and hydroxy group can be done through electrophilic aromatic substitution and hydroxylation reactions, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the pyrazole ring or the furanone ring, potentially leading to ring-opening or hydrogenation products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts like sulfuric acid or Lewis acids for cyclization reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could lead to alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-(4,5-Dihydro-5,5-dimethyl-1-phenyl-1H-pyrazol-3-yl)-3-hydroxy-2(5H)-furanone would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4,5-Dihydro-5,5-dimethyl-1-phenyl-1H-pyrazol-3-yl)-2(5H)-furanone: Lacks the hydroxy group, which might affect its reactivity and applications.
4-(4,5-Dihydro-5,5-dimethyl-1-phenyl-1H-pyrazol-3-yl)-3-hydroxy-2(5H)-pyranone: Similar structure but with a pyranone ring instead of a furanone ring.
Uniqueness
The presence of both the pyrazole and furanone rings, along with the specific substitutions, makes 4-(4,5-Dihydro-5,5-dimethyl-1-phenyl-1H-pyrazol-3-yl)-3-hydroxy-2(5H)-furanone unique. These structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
50413-16-6 |
|---|---|
Molekularformel |
C15H16N2O3 |
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
(4E)-4-(5,5-dimethyl-1-phenylpyrazolidin-3-ylidene)oxolane-2,3-dione |
InChI |
InChI=1S/C15H16N2O3/c1-15(2)8-12(11-9-20-14(19)13(11)18)16-17(15)10-6-4-3-5-7-10/h3-7,16H,8-9H2,1-2H3/b12-11+ |
InChI-Schlüssel |
RBXWAVKIUGWBLR-VAWYXSNFSA-N |
Isomerische SMILES |
CC1(C/C(=C\2/COC(=O)C2=O)/NN1C3=CC=CC=C3)C |
Kanonische SMILES |
CC1(CC(=C2COC(=O)C2=O)NN1C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



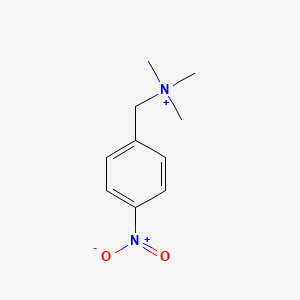
![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)
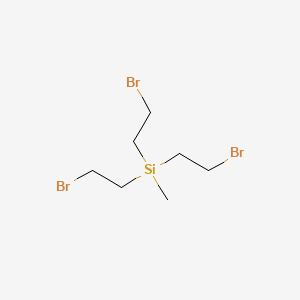
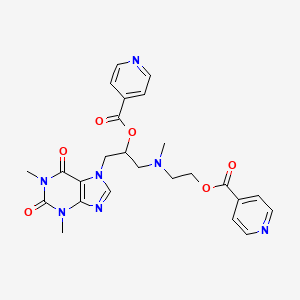
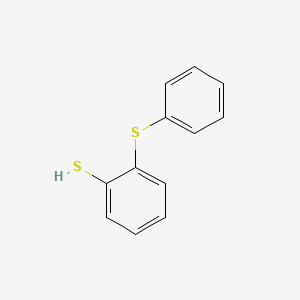
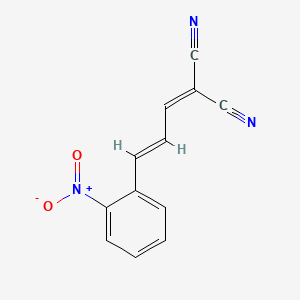
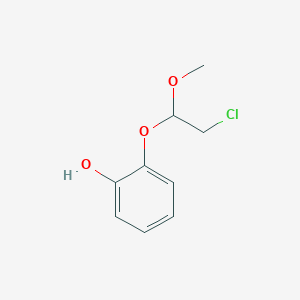
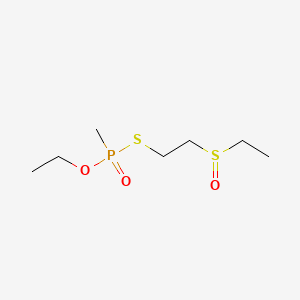
![1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14653551.png)
![1,4,5,6-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14653552.png)

